molecular formula C5H11NO B8791702 Tetrahydro-2h-pyran-2-amine CAS No. 64474-04-0

Tetrahydro-2h-pyran-2-amine

Cat. No. B8791702
M. Wt: 101.15 g/mol
InChI Key: ICBYIKRIEVEFCX-UHFFFAOYSA-N
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Patent
US08198453B2

Procedure details

For example, hydrogenation of the dihydropyran-ene-amine to form the dihydropyran-amine may be accomplished in methanol, at 25° C., using about 88-110 psi hydrogen pressure, using 1-2 mol % of a catalyst generated from [Rh(nbd)2]BF4 and SL-M004-1 (SL-M004-1: (αR,αR)-2,2′-bis(α-N,N-dimethyl-aminophenylmethyl)-(S,S)-1,1′-bis[di(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, available from Solvias, Inc. Fort Lee, N.J.). Hydrogenation of the dihydropyran-amine to form the tetrahydropyran-amine may be accomplished at 50° C., using about 80 bar hydrogen pressure and 4 mol % catalyst loading of a catalyst generated from [Rh(COD)2]O3SCF3 and SL-A109-2 (solvent: THF) or [Rh(nbd)2]BF4 and SL-A109-2 (solvent: methanol) (SL-A109-2: (S)-(6,6′-dimethoxybiphenyl-2,2′-diyl)-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine], available from Solvias, Inc. Fort Lee, N.J.).
[Compound]
Name
dihydropyran-ene-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dihydropyran-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[Rh(nbd)2]BF4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(αR,αR)-2,2′-bis(α-N,N-dimethyl-aminophenylmethyl)-(S,S)-1,1′-bis[di(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[NH2:7].[H][H]>CO>[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[NH2:7].[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[NH2:7]

Inputs

Step One
Name
dihydropyran-ene-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dihydropyran-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
[Rh(nbd)2]BF4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(αR,αR)-2,2′-bis(α-N,N-dimethyl-aminophenylmethyl)-(S,S)-1,1′-bis[di(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC=C1)N
Name
Type
product
Smiles
O1C(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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